molecular formula C35H38N2O6 B11081331 N'-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide

N'-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide

Cat. No.: B11081331
M. Wt: 582.7 g/mol
InChI Key: UBIDISCVOFAAPE-UHFFFAOYSA-N
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Description

N’-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide is a complex organic compound characterized by its unique structure, which includes multiple ethoxyphenyl groups and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide typically involves multiple steps:

    Formation of the Ethoxyphenyl Acetyl Intermediate: This step involves the reaction of 4-ethoxyphenyl acetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the ethoxyphenyl acetyl intermediate.

    Hydroxyacetylation: The intermediate is then subjected to hydroxyacetylation using a hydroxylating agent like hydrogen peroxide in the presence of a base such as sodium hydroxide.

    Formation of Benzohydrazide: The final step involves the reaction of the hydroxyacetylated intermediate with benzohydrazide under reflux conditions in a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The ethoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

N’-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interfere with signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    4-ethoxyphenylacetic acid: Used as an intermediate in organic synthesis.

    Phenacetin: A pain-relieving and fever-reducing drug.

Uniqueness

N’-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide is unique due to its complex structure, which imparts distinct chemical and biological properties. Unlike simpler analogs, this compound offers multiple sites for chemical modification, making it a versatile scaffold for drug design and materials science applications.

Properties

Molecular Formula

C35H38N2O6

Molecular Weight

582.7 g/mol

IUPAC Name

N'-[2,2-bis(4-ethoxyphenyl)-2-hydroxyacetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide

InChI

InChI=1S/C35H38N2O6/c1-5-41-30-19-13-26(14-20-30)25(4)37(33(38)27-11-9-8-10-12-27)36-34(39)35(40,28-15-21-31(22-16-28)42-6-2)29-17-23-32(24-18-29)43-7-3/h8-25,40H,5-7H2,1-4H3,(H,36,39)

InChI Key

UBIDISCVOFAAPE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)N(C(=O)C2=CC=CC=C2)NC(=O)C(C3=CC=C(C=C3)OCC)(C4=CC=C(C=C4)OCC)O

Origin of Product

United States

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